colabomycin B
Description
Properties
CAS No. |
117680-85-0 |
|---|---|
Molecular Formula |
C6H9NO4 |
Synonyms |
colabomycin B |
Origin of Product |
United States |
Isolation and Production Methodologies for Colabomycin B
Fermentation and Cultivation Strategies for Producing Organisms Producing organisms for colabomycins and related manumycin-type compounds primarily belong to the Streptomyces genus, including Streptomyces griseoflavus and Streptomyces aureus.mdpi.comchosun.ac.krbiorxiv.orgmdpi.comgoogle.comsemanticscholar.orggoogleapis.comresearchgate.netresearchgate.netFermentation of Streptomyces strains for secondary metabolite production is a common practice.asm.orgnih.govresearchgate.netmdpi.com
Optimization of Fermentation Conditions for Enhanced Production Optimizing fermentation conditions is crucial for enhancing the yield and diversity of secondary metabolites from Streptomyces. Key parameters include aeration, agitation, carbon source, incubation time, dissolved oxygen (DO), and pH.nih.govresearchgate.netmdpi.comFor instance, studies on other Streptomyces species have shown that a minimum dissolved oxygen concentration of approximately 20% saturation is required for high growth rate and antifungal substance synthesis, which is generally considered an aerobic process.nih.govresearchgate.netAgitation and aeration rates influence DO supply.nih.govThe optimal temperature for fermentation in some Streptomyces species has been found to be around 28°C.nih.govgwdguser.deCarbon sources also play a significant role, with starch being more efficient than glucose in some cases for enhancing production.nih.govThe initial pH of the medium can also significantly impact bacterial growth and secondary metabolite production.researchgate.net
Research on Streptomyces griseoflavus, a colabomycin-producing strain, has specifically investigated the influence of increased dissolved-oxygen concentration on productivity and selectivity in cultures. mdpi.comdntb.gov.ua
Advanced Isolation and Purification Techniques for Colabomycin B and Related Congeners Isolation and purification of manumycin-group metabolites, including colabomycins, typically involve a combination of extraction and chromatographic techniques.mdpi.comnih.govCrude extracts are often obtained by extracting both the post-culture media and mycelia with organic solvents such as ethyl acetate (B1210297) and acetone.nih.gov
Subsequent purification steps can involve column chromatography using various stationary phases and elution gradients. Silica (B1680970) gel column chromatography with gradient elution using solvent mixtures like dichloromethane/methanol (B129727) is a common initial step. gwdguser.demdpi.com Further purification often utilizes reversed-phase chromatography, such as Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) with ODS (octadecyl silica) columns. gwdguser.demdpi.com Elution gradients typically involve mixtures of water with organic solvents like methanol or acetonitrile. mdpi.comnih.gov Preparative HPLC is frequently employed to obtain pure compounds. asm.org Techniques like Thin Layer Chromatography (TLC) are used for monitoring fractions during chromatography. gwdguser.de
While specific detailed protocols solely for this compound purification are not extensively detailed in the provided snippets, the general approaches for manumycin-type compounds and related congeners from Streptomyces involve solvent extraction followed by multiple chromatographic steps, including silica gel and reversed-phase chromatography (MPLC, HPLC), guided by analytical techniques like LC-MS and UV-Vis absorbance. asm.orggwdguser.demdpi.comnih.gov Purification protocols described for colabomycin E also involve column chromatography. nih.gov
This compound: Biosynthesis and Genetic Basis
This compound is a member of the manumycin family of natural products, primarily produced by Streptomyces species. These compounds are characterized by a central epoxyquinone group linked to two carbon chains, an upper and a lower polyketide chain, in a meta configuration. The structural variability of these chains contributes to the diverse biological activities observed within the manumycin family.
Biosynthetic Pathways and Genetic Basis of Colabomycin B
Elucidation of the Colabomycin B Biosynthetic Route within the Manumycin Pathway
The biosynthesis of this compound is integrated within the broader manumycin biosynthetic pathway. Manumycin-type metabolites, including this compound, are characterized by the presence of a 2-amino-3-hydroxycyclopent-2-enone moiety, also known as the C₅N unit, which is linked via an amide bond to a polyketide-derived polyenoic acid scaffold. acs.org This C₅N unit is a distinctive feature shared among many secondary metabolites produced by certain Streptomyces strains. asm.org
The formation of the C₅N unit likely involves a three-enzyme pathway. This pathway starts with the condensation of succinyl-CoA and glycine (B1666218) to produce 5-aminolevulinate (ALA), catalyzed by a dedicated ALA synthase. acs.org ALA is then converted to ALA-CoA, which is subsequently cyclized to form the C₅N unit. acs.org This C₅N unit then serves as a substrate for an ATP-dependent amide synthetase, which ligates it to the polyketide chain. acs.org This three-enzyme route is considered the general pathway for the formation and incorporation of the C₅N ring system in various natural products, including those in the manumycin family. acs.org
Bioinformatic analysis and mutagenic studies have been instrumental in identifying the components of the biosynthetic pathway involved in the formation of both polyketide chains in manumycin-type compounds like colabomycin E. researchgate.netnih.govgoogle.com
Identification and Characterization of Key Biosynthetic Gene Clusters (BGCs) (e.g., col BGC)
The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC), referred to as the col BGC. This BGC has been identified and characterized, notably in Streptomyces aureus, a producer of colabomycin E. secondarymetabolites.org AntiSMASH analysis of bacterial genomes has led to the identification of candidate BGCs for manumycin-type metabolites, including those showing similarity to the col BGC from Streptomyces aureus. nih.gov
The col BGC is a type II polyketide synthase (PKS) cluster, responsible for synthesizing the polyketide core of this compound. secondarymetabolites.orgmdpi.com Type II PKS systems are known for producing structurally diverse polycyclic aromatic compounds. mdpi.com
Genetic Elements and Enzyme Functionalities within the this compound BGC
The col BGC contains the necessary genetic elements encoding the enzymes required for the biosynthesis of this compound. Key enzymes within type II PKS minimal cassettes, generally composed of a ketosynthase (KS), a chain-length factor (CLF), and an acyl carrier protein (ACP), work together to synthesize the polyketide chain. mdpi.com ACPs are essential for polyketide synthesis, serving to load starter units and extender units and exchange the growing polyketide chain with the KS. mdpi.com
Specific genes within the col BGC encode enzymes involved in the synthesis and priming of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which serves as a starter unit for the lower chain. nih.gov Type II PKS genes are involved in the production of polyene natural products and are associated with the formation of the "lower" side chain extending from the carbonyl of 3,4-AHBA. nih.gov Ketosynthase III (KS III) genes are associated with the initial condensation step in the biosynthesis of the "upper" acyl chain. nih.gov An arylamine N-acyltransferase gene is involved in ligating the "upper" side chain to the amino-hydroxy phenyl moiety. nih.gov Oxidoreductase genes are responsible for forming the 5,6-epoxy-4-hydroxycyclohex-2-en-1-one moiety. nih.gov Additionally, the BGC includes genes encoding acyl carrier protein, acyltransferase, and thioesterase enzymes. nih.gov
For colabomycin E, specifically, the BGC from Streptomyces aureus has been cloned and expressed, and bioinformatic and mutagenic studies have identified components involved in the formation of both polyketide chains. researchgate.netnih.gov An amide synthetase homologue, ColC2, is proposed to participate in the biosynthesis of colabomycin E by attaching the upper polyketide chain to the amino group of 3,4-AHBA. researchgate.net
Comparison of this compound BGC with Related Manumycin-Type BGCs (e.g., asukamycin (B1667649), pacificamide, daryamide)
The col BGC shares similarities with other BGCs responsible for producing related manumycin-type compounds, such as asukamycin (asu BGC), pacificamide (pac BGC), and daryamide (dar BGC). nih.govmdpi.comresearchgate.net Comparative genomic analysis of these BGCs reveals shared key biosynthetic genes. nih.gov For instance, the pac BGC from Salinispora pacifica shares several genes with the asu and col BGCs that encode essential enzymes for the biosynthesis of their respective molecules. nih.gov
Key shared genes among these BGCs include those related to the synthesis and priming of 3,4-AHBA, type II PKS genes involved in lower side chain formation, KS III genes for the initial upper acyl chain condensation, arylamine N-acyltransferase genes for upper chain ligation, and oxidoreductase genes for epoxyquinol synthesis. nih.gov
Despite these similarities, there are also genetic differences that correlate with the unique structures of the compounds produced. nih.govresearchgate.net For example, a cryptic manumycin-type BGC in Saccharothrix espanaensis DSM44229, when compared to other characterized manumycin-type BGCs like those for asukamycin and colabomycin E, was found to be smaller and contained only core biosynthetic genes, lacking specific genes encoding unusual chain-tailoring enzymes or enzymes for atypical upper-chain starter-chain precursor biosynthesis. nih.gov
A comparison of the ctd BGC from Streptomyces parvus with the BGCs of colabomycin E and asukamycin also helped establish its boundaries and confirmed the presence of core genes for manumycin-group metabolites, characterized by a 3,4-AHBA synthase encoding gene. mdpi.com
Mechanisms Controlling Carbon Chain Lengths in this compound Biosynthesis
The length of the polyketide chains, particularly the lower carbon chain, in manumycin-type metabolites like this compound is controlled by specific mechanisms involving components of the PKS system. An unusual chain-length factor (CLF) plays a crucial role in determining the length of the lower polyketide chain. researchgate.netnih.govgoogle.com
In type II PKS systems, the minimal cassette, consisting of KS, CLF, and ACP, works together to produce polyketides of various lengths. mdpi.com The CLF, often dimerized with the KS, is believed to stabilize and control the length of the growing chain. mdpi.com Once the chain reaches the length dictated by the CLF, further transfer back to the KS is not possible, and the full-length, ACP-bound polyketide dissociates from the KS-CLF dimer. mdpi.com
Experimental evidence from recombinant PKS systems assembled from components of colabomycin E and asukamycin biosynthetic routes has shown that an unusual chain-length factor controls the length of the lower carbon chain, supporting the biosynthesis of a tetraketide in colabomycin E and a triketide in asukamycin. researchgate.netnih.gov
Chemoenzymatic and Bioengineering Approaches for Enhanced this compound Production and Analog Generation
Chemoenzymatic and bioengineering approaches offer promising avenues for enhancing the production of this compound and generating novel analogs. These strategies leverage the understanding of the biosynthetic pathway and the genes involved.
Bioengineering techniques, such as genetic manipulation, can be applied to Streptomyces strains to improve the yield of desired metabolites or to produce modified structures. jmicrobiol.or.kr This can involve optimizing fermentation conditions, as has been studied for the production of other compounds by Streptomyces strains. ijrimsec.com
Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize complex molecules. rsc.org Enzymes from the this compound biosynthetic pathway, such as the amide synthetase responsible for ligating the C₅N unit to the polyketide chain, could potentially be used in vitro for the chemoenzymatic synthesis of this compound or its analogs. acs.orguni-freiburg.de
Genetic manipulation of BGCs, including targeted approaches like genome editing, modification of promoters, and heterologous expression, can lead to the production of novel manumycin-type compounds. researchgate.netjmicrobiol.or.kr
Activation of Cryptic Biosynthetic Gene Clusters for Novel Colabomycin-Type Compounds
Many BGCs in actinomycete genomes, including those potentially encoding colabomycin-type compounds, remain transcriptionally silent or "cryptic" under standard laboratory conditions. jmicrobiol.or.krnih.gov Activating these cryptic clusters is a key strategy for discovering novel metabolites. jmicrobiol.or.kr
Several techniques have been successfully applied to activate cryptic manumycin-type BGCs. These include heterologous expression in various host strains, overexpression of putative pathway-specific regulatory genes, and overexpression of bottleneck genes, such as the cyclizing aminolevulinate synthase gene. nih.govresearchgate.netmdpi.com
Activation of a cryptic manumycin-type BGC in Saccharothrix espanaensis DSM44229, for instance, led to the production of multiple novel manumycin-type compounds. nih.govresearchgate.netmdpi.com These compounds shared a tetraene lower chain structure characteristic of the colabomycin subgroup but possessed shorter and more saturated upper chains compared to known colabomycins. nih.govmdpi.com This demonstrates the potential of activating cryptic BGCs to expand the structural diversity of colabomycin-type compounds.
Genetic manipulation techniques, such as those outlined for Streptomyces, can be used to activate these silent clusters and validate the functions of biosynthetic genes, paving the way for the discovery and characterization of valuable natural products. jmicrobiol.or.kr
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results focused on biosynthesis. |
| Manumycin A | 453621 |
| Manumycin B | 6436166 |
| Asukamycin | 6436247 |
| Pacificamide | Not readily available in search results focused on biosynthesis. |
| Daryamide | Not readily available in search results focused on biosynthesis. |
| 3-amino-4-hydroxybenzoic acid (3,4-AHBA) | 10268 |
| 5-aminolevulinate (ALA) | 17484 |
| Succinyl-CoA | 171826 |
| Glycine | 750 |
| Colabomycin E | 54678300 |
Genetic Manipulation Strategies for Improved Titer and Diversity
Genetic manipulation of Streptomyces species, the producers of this compound and related manumycin-type antibiotics, is a crucial approach for enhancing the production yield (titer) and expanding the structural variety (diversity) of these valuable natural products. Streptomyces are well-established industrial microorganisms, and significant research has focused on developing methods for their genetic modification nih.gov.
Strategies for improving titer and diversity often target the biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like this compound. These BGCs contain the genes encoding the enzymes and regulatory proteins necessary for the entire biosynthetic pathway mdpi.com. This compound belongs to the manumycin family of polyketides, and its biosynthesis involves a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system nih.govresearchgate.netnih.gov.
Several genetic manipulation techniques are employed to optimize the production of natural products in Streptomyces. These include:
Heterologous Expression: Cloning and expressing the this compound BGC in a different, often more genetically tractable or higher-producing, host Streptomyces strain can lead to improved titers and facilitate genetic manipulation studies nih.govgoogle.comrockefeller.edu. This approach can also help in activating "silent" or cryptic BGCs that are not expressed under normal laboratory conditions in their native host nih.govjmicrobiol.or.krresearchgate.net.
Overexpression of Regulatory Genes: Biosynthesis of secondary metabolites in Streptomyces is tightly regulated. Overexpressing positive regulatory genes within or outside the BGC can upregulate the entire pathway, leading to increased production. This has been shown to be an effective strategy for enhancing the yield of various natural products nih.govresearchgate.net. Conversely, deleting or downregulating negative regulators can also improve production.
Engineering of Biosynthetic Genes: Modifications to the genes encoding the biosynthetic enzymes (PKS, NRPS, tailoring enzymes) can alter the efficiency of the pathway or lead to the production of structural analogs (combinatorial biosynthesis). For manumycin-type compounds, including this compound, the length and structure of the polyketide chains are critical for their biological activity and diversity researchgate.netnih.govnih.gov. Engineering the PKS modules, particularly those involved in chain initiation and extension, or modifying enzymes like chain-length factors, can influence the final product profile mdpi.comresearchgate.netnih.gov.
Promoter Engineering and Exchange: Replacing native promoters with stronger constitutive or inducible promoters can increase the transcription of the genes within the BGC, thereby boosting enzyme levels and product formation rockefeller.edugoogle.com.
Deletion of Competing Pathways: Removing BGCs responsible for the production of other, less desirable secondary metabolites can redirect metabolic flux towards the synthesis of the target compound, potentially increasing its titer rockefeller.edu.
Genome Editing Technologies: Advanced tools like CRISPR/Cas9 can be used for precise modifications within the Streptomyces genome, allowing for targeted gene knockouts, insertions, or edits to optimize the this compound biosynthetic pathway google.com.
Research findings related to manumycin-type BGCs, which share structural similarities with this compound, provide insights into potential genetic manipulation strategies. For instance, studies on activating a cryptic manumycin-type BGC in Saccharothrix espanaensis utilized heterologous expression and overexpression of regulatory genes, resulting in the production of novel manumycin-type compounds with variations in their upper polyketide chains nih.govresearchgate.net. This demonstrates the potential of genetic manipulation to not only increase yield but also generate structural diversity. Another study on carpatamides, which have a BGC similar to colabomycin E, showed that overexpression of a positive regulatory gene significantly increased the yield and led to the discovery of new derivatives nih.gov.
While specific detailed data tables on genetic manipulation directly applied to this compound for titer and diversity improvement were not extensively found in the provided search results, the general principles and successful applications in related manumycin-type and other Streptomyces-produced polyketides highlight the applicability of these strategies to this compound. The cloning and expression of the colabomycin E BGC in Streptomyces lividans is a direct example of heterologous expression being used for a closely related compound nih.govgoogle.com. Furthermore, studies on the chain-length factor involved in colabomycin E biosynthesis suggest that manipulating such enzymes can influence the structure of the polyketide chain, offering a route to diversity researchgate.netnih.gov.
The development of robust genetic tools for Streptomyces, including methods for DNA isolation, library preparation, conjugation, protoplast transformation, and electroporation, underpins these manipulation efforts nih.gov. The integration of genome mining with genetic manipulation is also a powerful approach for identifying and activating novel BGCs, which could lead to the discovery of new this compound analogs jmicrobiol.or.kr.
Interactive Data Table Placeholder:
| Genetic Manipulation Strategy | Target Gene/Pathway | Expected Outcome (Titer/Diversity) | Relevant Findings (Example from Literature) |
| Heterologous Expression | This compound BGC | Improved Titer, Pathway Activation | Successful expression of colabomycin E BGC in S. lividans. nih.govgoogle.com Activation of cryptic BGCs. nih.govresearchgate.net |
| Overexpression of Regulatory Genes | Pathway-specific regulators | Increased Titer, Potential Diversity | Overexpression of positive regulator increased yield and diversity of carpatamides. nih.gov |
| Engineering of Biosynthetic Genes | PKS/NRPS modules, Chain-length factors | Altered Diversity, Potential Titer | Manipulation of chain-length factor influenced polyketide chain length in colabomycin E and asukamycin. researchgate.netnih.gov |
| Promoter Engineering | Promoters within BGC | Increased Titer | General strategy for increasing gene expression. rockefeller.edugoogle.com |
| Deletion of Competing Pathways | BGCs of other metabolites | Increased Titer | General strategy for redirecting metabolic flux. rockefeller.edu |
| Genome Editing (e.g., CRISPR/Cas9) | Specific genes in BGC | Targeted Titer/Diversity Changes | Used for refining selected strains and increasing recombination efficiency. google.com |
Synthetic Strategies for Colabomycin B and Analogues
Total Synthesis Approaches to Colabomycin B (if reported for B, otherwise D, A as close examples)
The total synthesis of this compound has not been explicitly detailed in the surveyed literature. However, successful total syntheses of other members of the colabomycin family, namely colabomycin D and colabomycin A, have been reported, offering relevant synthetic methodologies.
The first total synthesis of (±)-colabomycin D was achieved by researchers who also prepared (±)-6′E-colabomycin A. nih.govnih.govctdbase.org This synthetic route built upon methodologies previously developed for the synthesis of other manumycin family members, such as alisamycin (B165615) and manumycin A. nih.gov A key step in this approach involved the construction of the lower side-chain through a Stille coupling reaction between a vinylstannane and a highly functionalized bromodiene. nih.gov
For the synthesis of colabomycin D, a keto epoxide intermediate was treated with Na[PhSeB(OEt)₃] to yield the β-hydroxy ketone present in the final structure. nih.gov The Stille coupling of this intermediate with a specific bromodiene then furnished racemic colabomycin D. nih.gov
In the case of (±)-6′E-colabomycin A, the synthetic strategy also involved a Stille coupling. nih.gov However, due to the low solubility of a key keto epoxide intermediate in various organic solvents, an alternative strategy was employed where the epoxide ring opening was performed prior to the Stille coupling. nih.gov
These total syntheses highlight the challenges associated with the complex and light-sensitive nature of colabomycins, as well as their limited solubility in common organic solvents. nih.gov The successful routes demonstrate the utility of convergent strategies, assembling the molecule from key fragments.
Semi-synthetic Modifications and Derivative Generation from this compound Scaffolds
While specific semi-synthetic modifications of isolated this compound are not widely reported, the broader context of manumycin-type metabolites, including colabomycins, indicates potential avenues for generating derivatives. Semi-synthetic approaches often involve obtaining a core structure or intermediate through fermentation and then chemically modifying it to create analogues with altered properties.
Research into the biosynthesis of manumycin-type compounds, such as colabomycin E, has revealed the enzymatic machinery responsible for their construction, including polyketide synthases (PKSs) and tailoring enzymes. uni.luresearchgate.net Understanding these biosynthetic pathways provides opportunities for semi-synthetic modifications by potentially intercepting intermediates or utilizing enzymes in vitro to perform specific transformations.
Furthermore, advancements in genetic manipulation of producing organisms, such as Streptomyces species, have enabled the activation of cryptic biosynthetic gene clusters and the generation of novel manumycin-type compounds. google.com This genetic approach can be considered a form of semi-synthesis, where the biological machinery is manipulated to produce structural variants. For instance, genetic modifications in Saccharothrix espanaensis DSM44229 led to the production of novel manumycin-type compounds sharing the tetraene lower chain structure characteristic of colabomycins but with variations in the upper chains. google.com
Synthetic chemistry can also be combined with biocatalysis to create derivatives. researchgate.net This hybrid approach allows for the stereoselective introduction of functional groups onto bio-derived scaffolds, providing a starting point for further chemical diversification. The synthesis of para-quinol derivatives, related to the core structure of manumycins, has explored diastereoselective spiroannulation, a methodology potentially applicable to the semi-synthetic modification of colabomycin scaffolds. uni-freiburg.dezhanggroup.org
The generation of derivatives can involve modifications to the polyunsaturated side chains, the cyclohexenone core, or the epoxide/diol moiety, aiming to modulate biological activity, solubility, or stability.
Methodological Advancements in Colabomycin Chemical Synthesis
Methodological advancements in the synthesis of colabomycin-type compounds are closely linked to the strategies employed in their total and semi-synthetic preparation. Key advancements include:
Convergent Synthesis: The total syntheses of colabomycin D and A demonstrate the effectiveness of convergent routes, assembling the complex molecules from smaller, more manageable fragments. nih.govnih.govctdbase.org This strategy allows for greater flexibility and efficiency in constructing the elaborate carbon skeleton and incorporating sensitive functional groups.
Stille Coupling: The successful application of Stille coupling for the construction of the polyunsaturated lower side-chain is a significant methodological feature in the synthesis of colabomycins D and A. nih.gov This palladium-catalyzed cross-coupling reaction is valuable for forming carbon-carbon bonds between sp²-hybridized centers, crucial for establishing the conjugated double bond system.
Diastereoselective Spiroannulation: While not directly applied to this compound synthesis in the surveyed literature, the exploration of diastereoselective spiroannulation of phenolic substrates represents a methodological advancement towards the asymmetric synthesis of the manumycin core skeleton. zhanggroup.orgsigmaaldrich.comnih.gov This method allows for the controlled formation of the spirocyclic system found in colabomycins.
Genetic Manipulation of Biosynthetic Gene Clusters: The activation of cryptic biosynthetic gene clusters in Streptomyces species to produce novel manumycin-type compounds highlights a significant advancement in accessing structural diversity within this family. google.com This genetic approach complements traditional chemical synthesis by providing access to new scaffolds and facilitating the generation of derivatives through bioengineering.
Combination of Biosynthesis and Chemical Synthesis: The potential to combine biosynthetic approaches with chemical synthesis offers a powerful strategy for generating colabomycin analogues. researchgate.net This semi-synthetic approach leverages the efficiency of biological systems for constructing complex intermediates, which can then be further modified using targeted chemical reactions.
Molecular Mechanisms of Action of Colabomycin B
Elucidation of Colabomycin B's Primary Cellular and Molecular Targets
This compound, as a member of the manumycin family, shares common primary cellular and molecular targets with other related compounds, notably manumycin A. These targets are largely associated with key regulatory enzymes involved in cell growth, signaling, and redox homeostasis. The identification of these targets has been crucial in understanding the mechanisms underlying the observed biological effects of this compound and other manumycins.
Interaction with Specific Biomolecules (e.g., Ras-farnesyltransferase, IκB kinase β, thioredoxin reductase)
This compound, like manumycin A, is known to interact with and inhibit specific enzymes. A key target is Ras-farnesyltransferase (FTase). Inhibition of FTase prevents the farnesylation of Ras proteins, a crucial post-translational modification required for their membrane localization and subsequent activation of downstream signaling pathways involved in cell proliferation. nih.govlipidmaps.orgnih.govmdpi.comebi.ac.ukresearchgate.net The molecular mechanism of FTase inhibition by manumycin A appears to involve competitive inhibition of farnesyl-PP binding by the upper polyketide chain of manumycin A. nih.gov
Another important target is IκB kinase β (IKKβ). Manumycin A has been shown to inhibit IKKβ activity, which is a key enzyme in the NF-κB signaling pathway, a pathway involved in inflammation and cell survival. lipidmaps.orglipidmaps.orgmdpi.comresearchgate.netcvut.czcuni.cz The inhibition of IKKβ by certain epoxyquinoid derivatives, including manumycin A, is thought to occur through covalent cross-linking of IKKβ monomers, disrupting the interaction between IKKβ and NEMO. researchgate.net
Thioredoxin reductase (TrxR-1), a crucial enzyme in maintaining cellular redox balance, is also an inhibitory target of manumycins, including manumycin A. nih.govmdpi.comresearchgate.net Inhibition of TrxR-1 leads to the accumulation of reactive oxygen species (ROS). mdpi.com This inhibition is based on an irreversible adduct formation followed by conformational and activity changes in TrxR-1. mdpi.com This activity is thought to be less dependent on the structure of the variable upper polyketide chain of manumycins and may contribute to the basal pro-apoptotic activity observed in this compound class. mdpi.com
Downstream Cellular and Molecular Pathways Modulated by this compound (e.g., cell proliferation inhibition, apoptosis induction, reactive oxygen species production)
The interactions of this compound with its molecular targets lead to significant downstream effects on cellular processes. Inhibition of FTase contributes to the inhibition of cell proliferation by disrupting Ras signaling pathways essential for cell growth. nih.govresearchgate.netmdpi.com
This compound and other manumycins are known to induce apoptosis, or programmed cell death. nih.govebi.ac.ukmdpi.com This pro-apoptotic effect is linked to the inhibition of Ras-farnesyl transferase and the induction of reactive oxygen species production. nih.govmdpi.com The exact mechanism by which manumycins induce ROS is not fully clear but may involve the IL-1β signaling pathway, redox impairment, and mitochondrial membrane damage, in addition to interference with the Ras pathway. nih.govresearchgate.net Increased ROS production is a significant factor in promoting apoptosis. mdpi.com
Furthermore, manumycins can influence inflammatory responses, partly through the inhibition of IKKβ, which affects the NF-κB pathway and the expression of pro-inflammatory genes. mdpi.comresearchgate.net
Comparative Analysis of Mechanisms with Related Bioactive Compounds (e.g., other manumycins)
This compound belongs to the manumycin family, and its mechanisms of action share similarities with other members like manumycin A, manumycin B, asukamycin (B1667649), and colabomycin E. mdpi.comebi.ac.ukmdpi.comresearchgate.net These compounds generally exhibit cancerostatic and immunosuppressive activities through enzyme inhibition. nih.govresearchgate.net
Table 1: Key Molecular Targets and Modulated Pathways of this compound (based on manumycin family research)
| Target | Enzyme Class | Effect | Downstream Pathways Involved |
| Ras-farnesyltransferase | Prenyltransferase | Inhibition | Ras signaling, Cell proliferation |
| IκB kinase β | Protein Kinase | Inhibition | NF-κB signaling, Inflammatory response, Cell survival |
| Thioredoxin reductase | Oxidoreductase | Inhibition | Redox homeostasis, Reactive oxygen species production, Apoptosis |
Table 2: Comparative Pro-apoptotic Features Among Manumycin-Type Compounds
| Compound | Pro-apoptotic Features (Relative) | Reference |
| This compound | Highest observed in comparative studies | nih.govmdpi.com |
| Manumycin A | Lower than this compound | nih.govmdpi.com |
| Manumycin B | Lower than this compound | nih.govmdpi.com |
| Asukamycin | Lower than this compound | nih.govmdpi.com |
| Colabomycin E | Lower than this compound | nih.govmdpi.com |
Spectrum of Biological Activities of Colabomycin B Preclinical Investigations
In Vitro Antimicrobial Efficacy and Spectrum of Activity
Manumycin-type compounds, including colabomycin B, have been reported to exhibit antimicrobial activities. nih.govmdpi.com
Antibacterial Activity Against Gram-Positive and Other Bacterial Strains
Colabomycins, including this compound, were initially reported as weak anti-Gram-positive antibiotics. nih.govmdpi.com Colabomycin A, a related compound, has been shown to be chiefly biologically active against Gram-positive bacteria. nih.gov While the specific antibacterial spectrum and efficacy of this compound are not extensively detailed in the provided search results, the general classification of colabomycins suggests activity against Gram-positive strains. nih.govnih.govmdpi.com
Antifungal Activity Against Fungal Pathogens
Information specifically on the antifungal activity of this compound is limited in the provided results. However, other manumycin-type compounds and related polyketides have demonstrated antifungal properties. nih.govresearchgate.netmdpi.com For instance, reveromycins A and B, also produced by a Streptomyces species, showed high antifungal activity against various fungi. frontiersin.orgfrontiersin.org
In Vitro Antineoplastic and Cytotoxic Activities in Cancer Cell Lines
Manumycin-type polyketides, including this compound, have attracted significant attention due to their potent cancerostatic and cytotoxic activities assessed in numerous studies. nih.govmdpi.com
Cancer Cell Line Susceptibility Profiles and Selectivity
Manumycin compounds, including manumycin A and B, asukamycin (B1667649), and colabomycin E (a related colabomycin), have been assayed for their pro-apoptotic features in comparative studies. nih.govmdpi.com These compounds specifically inhibit Ras-farnesyl transferase, an enzyme involved in cell proliferation. nih.govmdpi.com While direct susceptibility profiles of various cancer cell lines to this compound are not explicitly detailed, the compound's classification within the manumycin group and the reported activities of related compounds suggest potential cytotoxic effects on cancer cells. nih.govmdpi.comjst.go.jp Manumycin A, a closely studied analog, has been assayed for its anti-cancer activity in numerous cancer cell lines. mdpi.comnih.govebi.ac.uk
Induction of Apoptosis and Cell Cycle Modulation
Manumycin-type compounds induce the production of reactive oxygen species (ROS), which contributes to promoting apoptosis. nih.govmdpi.com According to comparative studies, colabomycin E shows high pro-apoptotic features among tested manumycin compounds. nih.govmdpi.com The mechanism of action for the anti-cancer effect is partly based on the specific inhibition of Ras farnesylation by Ras-farnesyltransferase and the irreversible inhibition of cytosolic thioredoxin reductase TrxR-1, leading to ROS overproduction. mdpi.com While the direct effect of this compound on cell cycle modulation is not explicitly described, the pro-apoptotic activity observed with related manumycins suggests a potential influence on the cell cycle. nih.govmdpi.comresearchgate.net
Preclinical In Vivo Efficacy Studies in Animal Models (e.g., infection models, tumor xenograft models, Alzheimer's disease models)
Further research specifically focused on in vivo studies of this compound would be required to fulfill this section of the outline.
Structure Activity Relationship Sar Studies of Colabomycin B
Systematic Chemical and Biosynthetic Modification of Colabomycin B Structure
Systematic modification of natural product structures can be achieved through both chemical synthesis and manipulation of biosynthetic pathways. Within the manumycin family, structural variations primarily occur in the polyketide chains attached to the central core. For instance, Colabomycin A and D differ in the structure of their fatty acid chains mdpi.com. Colabomycin E, another member of the family, is produced by Streptomyces aureus and its biosynthesis involves polyketide synthases (PKSs) and an unusual chain-length factor that controls the length of the lower carbon chain, resulting in a tetraketide in Colabomycin E compared to a triketide in asukamycin (B1667649) researchgate.netnih.gov. The biosynthetic gene clusters for manumycin-type compounds, including colabomycin E and asukamycin, share similarities, suggesting common enzymatic machinery responsible for assembling the polyketide backbones researchgate.netmdpi.comresearchgate.net.
Chemical modifications of antibiotics are also a known strategy employed by bacteria to counteract antimicrobials, interfering with or changing the structure of antibiotic products researchgate.net. While specific systematic chemical modification studies of this compound itself are not detailed, research on related compounds like pseudopyronine B has involved SAR evaluation of alkyl analogs researchgate.net. The structural diversity observed among naturally occurring manumycin derivatives, such as the chinikomycins with their unusual para orientation of side chains, highlights the potential for structural variations within this class gwdguser.de.
Correlating Structural Changes with Biological Activity Profiles
Correlating structural changes with biological activity profiles is a key aspect of SAR studies. Investigations into the biological activities of manumycin-type metabolites, including manumycin A (ManA), manumycin B (ManB), asukamycin (Asu), and colabomycin E (ColE), have provided insights into how structural differences within this family impact their effects.
Chinikomycin A and B, which are chlorine-containing aromatized manumycin derivatives, exhibited antitumor activity against different human cancer cell lines. Chinikomycin A was found to be more potent than Chinikomycin B, demonstrating selective inhibition against mammary, melanoma, and renal cancer cell lines. Chinikomycin B also showed selective antitumor activity against a mammary cancer cell line gwdguser.de. This comparison between Chinikomycin A (hydroquinone) and Chinikomycin B (quinone) suggests that the redox state of the aromatic ring can influence the antitumor potency and selectivity within this structural type.
A comparative study evaluating the anti-inflammatory and cytotoxic activities of ManA, ManB, Asu, and ColE in human monocyte/macrophage cells (THP-1) revealed varying activity profiles. All four compounds demonstrated concentration-dependent inhibition of pro-inflammatory cytokine expression (IL-1β and TNF-α) upon LPS stimulation nih.govresearchgate.net. However, ManB, Asu, and ColE showed significantly lower cytotoxicity compared to ManA mdpi.com. Specifically, ManB downregulated LPS-induced expression of Il1b at a 5 μM concentration nih.gov. Colabomycin E also significantly inhibited IL-1β release researchgate.netnih.govresearchgate.net.
Although the set of these four compounds is considered small for a comprehensive SAR assay, it allows for relating some substructure-related activity changes. The study suggests that the variable cytotoxicity or pro-apoptotic features among these compounds are likely directed by differences in the structure of the upper polyketide chain nih.govresearchgate.netmdpi.com.
Table 1: Comparative Biological Activities of Selected Manumycin-Type Metabolites
Further examples from related manumycin members, such as the carpatamides, also support the correlation between structural features and activity. Carpatamides I-M, new members of the manumycin family, showed weak anti-inflammatory and cytotoxic activities compared to carpatamides A and C, potentially linked to the presence of an NH2 unit in their "lower" chain mdpi.com.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Based on the comparative SAR insights from manumycin-type metabolites, certain structural elements appear to be crucial for their biological activities. The core manumycin structure, consisting of the central m-C7N unit and the two polyketide chains, forms the basic scaffold gwdguser.de.
The comparative study of ManA, ManB, Asu, and ColE suggests that the structure of the upper polyketide chain plays a significant role in determining the variable cytotoxicity and pro-apoptotic effects observed among these compounds nih.govresearchgate.netmdpi.com. This implies that modifications to this chain can significantly alter the cytotoxic profile while potentially preserving other activities like anti-inflammatory effects.
While not specifically detailed for this compound, a structure within the Colabomycin E molecule is suggested to act as a pharmacophore googleapis.com. Given the structural similarities within the manumycin family, it is plausible that common pharmacophoric elements are present across these compounds, with variations in the polyketide chains modulating the potency and specificity of their interactions with biological targets. The central aromatic or hydroaromatic ring system and the attached polyketide chains, with their varying degrees of unsaturation and branching, likely constitute key features involved in binding and exerting biological effects.
Further detailed SAR studies, ideally involving a wider range of systematically modified this compound analogs, are needed to precisely delineate the pharmacophoric elements and their contributions to specific biological activities.
Development of Colabomycin B Derivatives and Analogues
Rational Design and Synthesis of New Colabomycin B Analogues
Rational design of this compound analogues would typically involve modifying specific parts of the molecule based on its known structure and the observed biological activities of related compounds. The core structure of manumycin-type antibiotics, including colabomycins, features a central m-C7N unit and two polyketide chains gwdguser.de. The structural variability within the manumycin family largely lies in these polyketide chains, particularly the upper one, which influences their activity towards human cells mdpi.comresearchgate.net.
Synthesis of analogues can be achieved through various methods, including total synthesis, biosynthesis, semi-synthesis, or a combination thereof google.com. For manumycin-type compounds, understanding the biosynthetic gene clusters (BGCs) is crucial for potentially generating novel derivatives through genetic manipulation of the producing organisms researchgate.netmdpi.com. For example, studies on the biosynthesis of colabomycin E have identified components of the biosynthetic pathway involved in forming the polyketide chains, and recombinant polyketide synthases (PKSs) have been constructed to study the biosynthesis of the lower carbon chains researchgate.netnih.gov.
Modifications to the polyketide chains or the central ring could lead to new analogues with altered biological profiles. The presence of a 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety is also a feature in some related natural products, and its installation involves specific enzymes, suggesting another potential site for modification or the creation of hybrid compounds asm.orgasm.org.
While specific examples of the rational design and synthesis of this compound analogues are not detailed in the provided results, the strategies applied to other manumycin-type compounds, such as carpatamides and colabomycin E, illustrate the general approaches. This includes the isolation of new derivatives from modified fermentation processes or the identification of novel compounds with similar structural features from different Streptomyces strains researchgate.netmdpi.com.
Screening and Characterization of Novel Derivatives' Biological Activities
Screening and characterization of novel this compound derivatives and analogues are essential steps to evaluate their biological potential. This involves testing the synthesized or isolated compounds for various activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects, depending on the desired therapeutic application.
Studies on related manumycin-type compounds demonstrate that biological activity assays are routinely performed to assess the effects of structural variations. For instance, carpatamide derivatives were evaluated for anti-inflammatory and cytotoxic activities against various cell lines mdpi.com. Colabomycin E was tested for its ability to inhibit IL-1β release from THP-1 cells, highlighting its anti-inflammatory properties researchgate.netnih.gov.
The screening process can reveal differences in potency and selectivity among analogues, providing valuable information for structure-activity relationship studies mdpi.com. For example, a comparison of manumycin A, manumycin B, asukamycin (B1667649), and colabomycin E showed varying levels of cytotoxicity and anti-inflammatory features, suggesting that the structure of the upper polyketide chain may be responsible for differences in cytotoxicity mdpi.com.
Characterization of biological activities often involves determining half maximal inhibitory concentration (IC50) values against specific enzymes or cell lines, as seen in studies of chinikomycins, which are aromatized manumycin derivatives with antitumor activity gwdguser.de.
Interactive Data Table: Biological Activities of Selected Manumycin-Type Compounds
| Compound | Source Strain | Key Structural Feature Variation (vs Manumycin A) | Reported Biological Activity | Relevant IC50 / Observation |
| Manumycin A | Streptomyces parvulus Tü64 | Reference compound | Cytotoxic, Anti-inflammatory, Enzyme inhibitor | Assayed in numerous cancer cell lines mdpi.com |
| Manumycin B | Streptomyces parvulus Tü64 | Smaller derivative | Reduced cytotoxicity, Anti-inflammatory | Substantially reduced cytotoxicity compared to Manumycin A mdpi.com |
| Asukamycin | Streptomyces nodosus ssp. asukaensis | Different upper polyketide chain | Cytotoxic, Anti-inflammatory, Enzyme inhibitor | Cytotoxicity substantially reduced compared to Manumycin A mdpi.com |
| Colabomycin E | Streptomyces aureus SOK1/5-04 | Tetraene lower chain structure semanticscholar.org | Anti-inflammatory | Significantly inhibited IL-1β release from THP-1 cells researchgate.netnih.gov |
| Chinikomycin A | Marine Streptomyces sp. M045 | Chlorine-containing, aromatized derivative | Antitumor | Moderate antitumor activity, selective against certain cancer cell lines gwdguser.de |
| Chinikomycin B | Marine Streptomyces sp. M045 | Chlorine-containing, aromatized derivative | Antitumor | Moderate antitumor activity, selective against certain cancer cell lines gwdguser.de |
| Carpatamide I-M | Streptomyces parvus 1268 | Variations in polyketide chains | Anti-inflammatory, Weak cytotoxicity | Weak cytotoxicity against A549, HepG2, HT-29 cell lines (IC50 25–47 μM) mdpi.com |
Structure-Based Drug Design Initiatives for this compound Scaffolds
Structure-based drug design (SBDD) involves using the three-dimensional structure of a target protein to design molecules that will bind to it with high affinity and specificity nih.gov. While direct information on SBDD specifically for this compound is not available in the provided context, the principles of SBDD are broadly applicable to designing ligands that interact with biological targets prismbiolab.com.
For compounds like this compound that exert their effects by inhibiting enzymes, understanding the binding site on the target enzyme is crucial for SBDD. Although the specific enzymatic targets of this compound are not detailed here, manumycin-type antibiotics are known to inhibit various eukaryotic enzymes researchgate.net.
SBDD approaches can involve determining the co-crystal structure of a compound bound to its target protein to understand the binding mode and identify key interactions colab.ws. This structural information can then guide the design of analogues with improved binding characteristics nih.gov. Computational methods are also employed in SBDD to predict how molecules will bind to a target and to screen virtual libraries of compounds rsc.org.
Given that this compound is a natural product with a complex polyketide structure, SBDD initiatives would likely focus on identifying the specific protein targets responsible for its biological activities. Once these targets are identified and their structures determined, the this compound scaffold could serve as a starting point for designing novel inhibitors with enhanced properties through iterative cycles of design, synthesis, and testing nih.gov. The C5N moiety, present in colabomycin E and other related compounds, could also be a feature of interest for structure-based design, given its role in the biological activity of other natural products asm.orgasm.org.
Analytical and Methodological Approaches for Colabomycin B Research
Advanced Spectroscopic Techniques for Structural Elucidation of Colabomycin B and Derivatives (e.g., NMR, LC-MS/MS)
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable for the structural elucidation of this compound and its related derivatives. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, enabling the determination of the complete structure. High-field NMR magnets equipped with cryogenic probes enhance sensitivity, allowing for analysis with smaller sample quantities. nih.gov Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are routinely used to assign proton and carbon resonances and establish correlations between different parts of the molecule. nih.gov For instance, detailed spectroscopic analysis, including 2D NMR, was crucial in resolving the structure of colabomycin A, a related manumycin. researchgate.net
LC-MS/MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is vital for analyzing complex mixtures and obtaining molecular weight information, as well as fragmentation patterns that provide insights into the substructures of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is often employed to determine the exact molecular formula of this compound and its derivatives by providing highly accurate mass measurements. mdpi.comrsc.org ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) fragmentation analysis is particularly useful for comparing the fragmentation patterns of related manumycin-type compounds, helping to identify common structural features and variations in polyketide chains. nih.govresearchgate.net The combination of NMR and LC-MS/MS data is frequently used to confirm proposed structures and deduce the structures of different parts of the molecule, such as the upper and lower polyketide chains. nih.gov
Chromatographic and Mass Spectrometry Methods for Analysis and Quantification of this compound
Chromatographic and mass spectrometry methods are essential for the analysis, isolation, and quantification of this compound from complex biological extracts. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC) are employed for the separation and initial analysis of this compound from fermentation broths or other sources. nih.govasm.orgjst.go.jp TLC, often coupled with UV illumination or bioassays, can be used for fast screening and preliminary detection of the compound. nih.govasm.org
HPLC and UHPLC offer higher resolution separation and are coupled with detectors such as Diode Array Detectors (DAD) for UV-Vis spectral data and mass spectrometers for molecular weight and structural information. researchgate.netnih.govmdpi.com LC-MS and LC-MS/MS are widely used for monitoring the production of this compound and related metabolites during fermentation and for analyzing complex mixtures. nih.govasm.orgresearchgate.net These methods allow for the detection of specific ions corresponding to this compound, enabling its identification even in the presence of numerous other compounds. nih.gov
For quantification, mass spectrometry-based methods, often employing internal standards, are utilized to determine the absolute or relative amounts of this compound in a sample. nih.govbiorxiv.org LC-MS/MS in targeted modes can provide sensitive and specific quantification by monitoring characteristic transitions of the compound. asm.org
Bioassay Development for High-Throughput Screening of this compound Activity
Bioassay development is critical for evaluating the biological activities of this compound and for high-throughput screening (HTS) to identify potential drug leads or study its mechanisms of action. Bioassays involve using biological systems, such as bacterial strains or cell lines, to detect and measure the activity of a compound. asm.orgnih.gov
For this compound, which has shown activity against Gram-positive bacteria and certain cancer cell lines, bioassays can be designed to assess its antimicrobial or cytotoxic effects. jst.go.jp For instance, in situ antibiotic activity assays using sensitive bacterial strains like Bacillus subtilis can be performed directly on TLC plates. nih.govasm.org
High-throughput screening (HTS) platforms enable the rapid testing of large numbers of samples or compounds for a specific biological activity. mdpi.comncl.ac.uk In the context of this compound research, HTS can be applied to screen fractions from microbial extracts for the presence of this compound activity during isolation or to screen libraries of compounds for similar or synergistic effects. nih.govmdpi.com HTS can also be used to evaluate the activity of this compound against a wide range of biological targets or in various cellular contexts. Development of bioassays compatible with automated liquid handling systems and detection technologies is essential for HTS. ncl.ac.uk Techniques like High-Throughput Elicitor Screening (HiTES) coupled with mass spectrometry can be used to induce and detect the production of cryptic metabolites like this compound. mdpi.com
Potential Therapeutic and Research Applications of Colabomycin B Preclinical Focus
Colabomycin B as a Lead Compound for Preclinical Drug Discovery
Natural products from microorganisms, particularly Streptomyces species, have historically been a significant source of lead compounds for drug discovery. nih.govfrontiersin.orgbiorxiv.org this compound, as a member of the manumycin family of polyketides produced by Streptomyces, fits within this paradigm. nih.gov The potent cancerostatic activity observed for manumycin-type compounds, including colabomycins, highlights their potential as starting points for the development of new anti-cancer agents. researchgate.netnih.gov
Preclinical studies have indicated that manumycin compounds can inhibit cell proliferation and induce apoptosis through specific mechanisms, such as the inhibition of Ras-farnesyl transferase and the induction of reactive oxygen species (ROS) production. researchgate.netnih.gov These findings suggest that this compound, sharing structural similarities and biological activities with other manumycins, could serve as a lead compound for designing and synthesizing analogues with improved potency, selectivity, and reduced toxicity, a key stage in medicinal chemistry and drug discovery. hama-univ.edu.systudydrive.net
Comparative studies have assessed the pro-apoptotic features of various manumycin compounds, including manumycin A and B, asukamycin (B1667649), and colabomycin E. researchgate.netnih.govresearchgate.net While this compound itself was part of initial isolations, colabomycin E has been specifically noted for showing high pro-apoptotic features among those tested in some comparative studies, qualifying it as a promising anti-cancer agent in preclinical evaluations. researchgate.netnih.govresearchgate.net This suggests that the colabomycin subgroup, including this compound, holds promise for further investigation in the context of anti-cancer drug discovery.
The process of lead discovery from natural sources like Streptomyces involves identifying new active substances, which can then be optimized. hama-univ.edu.sy The isolation and characterization of colabomycins A, B, and C from Streptomyces griseoflavus represent such an initial step in identifying potential lead compounds. nih.gov
Role of this compound as a Biochemical Probe for Cellular Pathways
Manumycin-type metabolites, including this compound, exert their biological effects through interactions with specific cellular targets and pathways. The ability of these compounds to inhibit key enzymes like Ras-farnesyl transferase and induce cellular responses such as ROS production and apoptosis makes them valuable tools for probing these biochemical processes. researchgate.netnih.gov
While much of the detailed mechanistic work has been performed with manumycin A due to its commercial availability and historical use, the structural and functional similarities within the manumycin family suggest that this compound likely shares some of these probing capabilities. researchgate.netnih.gov For instance, the inhibition of Ras-farnesyl transferase by manumycin-type compounds provides a means to study the role of protein prenylation in cellular signaling and proliferation. researchgate.netnih.gov Similarly, their ability to induce ROS production can be utilized to investigate oxidative stress pathways and their involvement in cell death. ebi.ac.uk
Research into the anti-inflammatory properties of manumycin-type polyketides, such as colabomycin E's ability to inhibit IL-1β release from THP-1 cells, demonstrates their potential as biochemical probes for inflammatory pathways. researchgate.netmdpi.comnih.govconfex.com Although specific studies detailing this compound's direct use as a biochemical probe were not prominently found, its classification within this group with known mechanisms of action implies its potential application in similar research contexts to elucidate cellular pathways related to cancer, inflammation, and potentially other biological processes affected by manumycin-type compounds.
Biotechnological Potential and Applications in Scientific Research
The production of this compound and other manumycin-type polyketides by Streptomyces species highlights the biotechnological potential of these microorganisms for generating structurally diverse and biologically active compounds. researchgate.netnih.govfrontiersin.orgbiorxiv.org The discovery and characterization of the biosynthetic gene clusters (BGCs) responsible for the synthesis of these metabolites open avenues for biotechnological applications, including the potential for enhanced production and the generation of novel analogues through genetic engineering. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov
Techniques such as heterologous expression of BGCs in various host strains and genetic manipulation of regulatory genes have been successfully employed to activate cryptic biosynthetic pathways and improve the production of manumycin-type compounds. researchgate.netnih.govresearchgate.net These approaches can be applied to the BGCs responsible for this compound biosynthesis to optimize its yield or to create hybrid pathways for generating new derivatives with potentially altered or enhanced biological activities. nih.govnih.gov
Furthermore, the study of the biosynthesis of colabomycin E has revealed unusual chain-length factors involved in polyketide chain formation, providing insights into the enzymatic machinery of type II polyketide synthases (PKSs). researchgate.netnih.govmdpi.com Understanding these biosynthetic mechanisms at a molecular level has significant implications for synthetic biology and metabolic engineering efforts aimed at producing natural products and their analogues in a controlled and efficient manner. mdpi.comnih.govasm.org
This compound and related compounds also serve as valuable subjects for basic scientific research aimed at understanding the biosynthesis of complex natural products, the mechanisms of action of polyketide antibiotics, and the biological roles of the pathways they influence. researchgate.netnih.govresearchgate.netmdpi.com Research involving the isolation, structural elucidation, and biological characterization of this compound contributes to the broader understanding of microbial secondary metabolism and the potential therapeutic applications of microbial metabolites. nih.gov
Challenges and Future Directions in Colabomycin B Research
Overcoming Challenges in Biosynthetic Production and Scalability
The production of colabomycin B, like many other complex natural products from Streptomyces, faces significant hurdles in terms of efficient biosynthesis and scalable production. A primary challenge lies in the often cryptic nature of the biosynthetic gene clusters (BGCs) responsible for their production. These BGCs may not be expressed under standard laboratory conditions, making the initial discovery and characterization difficult. Research into related manumycin-type compounds, such as colabomycin E, has demonstrated the need for genetic manipulation techniques, including heterologous expression in suitable host strains and the overexpression of pathway-specific regulatory genes, to activate silent BGCs and enhance production unisi.itlipidmaps.orgctdbase.org.
Another challenge in biosynthetic production relates to the complexity of the enzymatic machinery involved. Colabomycin-type compounds are synthesized via type II polyketide synthases (PKSs). Studies on type II PKS systems highlight difficulties in reconstituting these multi-enzyme complexes in vitro, often requiring the co-expression and purification of enzyme dimers like ketosynthase (KS) and chain length factor (CLF) nih.gov. Furthermore, achieving efficient phosphopantetheinylation of acyl carrier proteins (ACPs), crucial for polyketide chain elongation, can be problematic when expressing enzymes in heterologous hosts like E. coli, often necessitating expression in Streptomyces species nih.gov. However, using Streptomyces hosts introduces its own set of challenges, including slower growth rates, potential cross-talk between native and introduced biosynthetic pathways, and the production of unintended metabolites nih.gov.
Scalability of this compound production is further complicated by the fermentation process itself. Optimizing fermentation conditions, such as aeration rate, dissolved oxygen concentration, and nutrient availability, is critical for maximizing the yield of secondary metabolites uni.lureferencecitationanalysis.com. Achieving consistent and high-level production in large-scale fermenters requires a thorough understanding of the producing organism's physiology and metabolic regulation under various conditions.
Overcoming these challenges necessitates a multi-faceted approach involving advanced genetic engineering techniques for BGC activation and optimization, the development of robust heterologous expression systems, and the refinement of fermentation processes for improved yields and scalability.
Further Elucidation of Undiscovered Mechanisms and Targets
While manumycin-type metabolites, including colabomycin E, have been shown to possess various bioactivities, the precise molecular mechanisms and full spectrum of biological targets of this compound are still under investigation. Research on related manumycins, particularly manumycin A, indicates that these compounds can act as inhibitors of Ras-farnesyl transferase (FTase), an enzyme involved in protein prenylation crucial for cell signaling and proliferation unisi.itctdbase.orgbiorxiv.org. Inhibition of FTase can lead to the induction of apoptosis and the inhibition of cell proliferation unisi.itctdbase.org. Manumycins have also been shown to induce the production of reactive oxygen species (ROS), contributing to their pro-apoptotic effects ctdbase.orgkaggle.com.
Studies comparing the activities of different manumycin-type compounds, such as manumycin A, manumycin B, asukamycin (B1667649), and colabomycin E, have revealed variations in their biological effects, suggesting that structural differences, particularly in the polyketide chains, can influence their potency and target specificity unisi.itctdbase.orgkaggle.com. For instance, colabomycin E has demonstrated significant inhibition of pro-inflammatory cytokines like IL-1β and TNF in human monocyte/macrophage cell lines, suggesting potential anti-inflammatory properties kaggle.com. This indicates that this compound may also possess a range of activities beyond FTase inhibition.
Further research is needed to comprehensively identify all the molecular targets of this compound and to fully elucidate the downstream signaling pathways affected by its action. Understanding how structural variations within the colabomycin family influence target binding and biological outcomes is crucial for the rational design of more potent and selective analogues. Techniques such as target deconvolution, proteomics, and advanced cell biology studies will be essential in uncovering the complete mechanistic profile of this compound.
Prospects for Medicinal Chemistry Advancement of this compound-Derived Agents
The structural complexity and diverse bioactivities of colabomycin-type compounds make them attractive scaffolds for medicinal chemistry efforts aimed at developing novel therapeutic agents. The ability to produce novel manumycin-type compounds through genetic manipulation of BGCs, resulting in structural variations, highlights the potential for generating libraries of this compound derivatives with altered or improved properties unisi.itctdbase.org.
Medicinal chemistry strategies can focus on modifying different parts of the this compound structure, including the polyketide chains and the central epoxyquinone unit, to optimize potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. For instance, altering the length, saturation, or functional groups of the polyketide chains could lead to analogues with differential activity against specific targets or cell types ctdbase.org.
Techniques such as semi-synthesis and total synthesis can complement biosynthetic approaches, allowing for the generation of a wider range of structural analogues that may not be accessible solely through microbial fermentation or genetic engineering. Computational approaches, including structure-activity relationship (SAR) studies and molecular docking, can guide the design of new derivatives by predicting their binding affinity to target molecules.
The prospects for medicinal chemistry advancement of this compound-derived agents are significant. By leveraging a combination of biosynthetic engineering, synthetic chemistry, and computational design, researchers can explore the structure-activity landscape of this compound class and develop novel drug candidates with enhanced therapeutic profiles.
Q & A
Q. What are the established methodologies for synthesizing colabomycin B, and how can purity be optimized?
this compound synthesis typically involves modular polyketide synthase (PKS) pathways due to its complex macrolide structure. Key steps include:
- Fermentation Optimization : Adjusting carbon/nitrogen ratios and aeration in Streptomyces cultures to enhance yield .
- Chromatographic Purification : Using HPLC with UV detection (λ = 230 nm) and C18 columns, coupled with mass spectrometry for purity validation (>95%) .
- Crystallization : Solvent systems like methanol/water (7:3) are employed to obtain high-purity crystals for structural analysis .
Q. How can researchers validate the structural identity of this compound post-synthesis?
A multi-technique approach is critical:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts (e.g., δ 5.2 ppm for the α,β-unsaturated lactone) with published data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₃₂H₄₅NO₁₀) with <2 ppm error .
- X-ray Crystallography : Resolve absolute configuration, particularly for stereocenters at C-12 and C-15 .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Antimicrobial Activity : Use MIC assays against Gram-positive pathogens (e.g., S. aureus ATCC 29213) with vancomycin as a control .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring ≤10% cytotoxicity at therapeutic concentrations .
- Mechanistic Studies : Fluorescence-based assays to detect DNA intercalation or topoisomerase inhibition .
Q. How should researchers design a literature review to identify gaps in this compound research?
- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords "this compound," "macrolide antibiotics," and "polyketide biosynthesis" .
- Inclusion Criteria : Prioritize peer-reviewed articles (2010–2025) with full experimental details .
- Gap Analysis : Tabulate understudied areas (e.g., resistance mechanisms, pharmacokinetics) using a matrix comparing targets, methods, and outcomes .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Conflicting reports (e.g., DNA vs. protein target binding) require:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for protein interaction studies with ethidium bromide displacement assays for DNA binding .
- Genetic Knockout Models : Use CRISPR-edited S. aureus strains lacking putative targets (e.g., gyrase) to isolate mode of action .
- Dose-Response Analysis : Establish EC₅₀ curves in multiple cell lines to differentiate on-target vs. off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?
- Core Modifications : Synthesize derivatives with altered lactone rings (e.g., saturation or halogenation) and test against resistant bacterial strains .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent groups (e.g., C-3 hydroxyl) with binding affinity to FabI .
- In Silico Screening : Apply QSAR models to predict logP and bioavailability of novel analogs .
Q. How do in vivo pharmacokinetic challenges of this compound inform experimental design?
- ADME Profiling : Conduct rodent studies with LC-MS/MS quantification to assess plasma half-life (t₁/₂) and tissue distribution .
- Metabolite Identification : Use hepatocyte microsomes to detect oxidative metabolites (e.g., CYP3A4-mediated) .
- Formulation Optimization : Test liposomal encapsulation to enhance solubility and reduce renal clearance .
Q. What experimental controls are critical when studying this compound’s synergistic effects with other antibiotics?
- Checkerboard Assays : Calculate fractional inhibitory concentration (FIC) indices for combinations (e.g., this compound + β-lactams) .
- Time-Kill Curves : Compare bactericidal activity at 0–24 hours to identify additive vs. synergistic interactions .
- Rescue Experiments : Co-administer putative target substrates (e.g., NAD⁺ for FabI inhibitors) to confirm specificity .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Bioavailability Adjustments : Measure plasma protein binding (equilibrium dialysis) and adjust dosing regimens in murine models .
- Immune Modulation : Assess cytokine levels (ELISA) to determine if efficacy is host-mediated .
- Resistance Induction : Serial passage experiments to quantify mutation rates under therapeutic pressure .
Q. What computational tools are recommended for predicting this compound’s off-target effects?
Q. Methodological Best Practices
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for figures: use color schemes in chromatograms and limit structures to 2–3 per graphic .
- Replication : Perform triplicate experiments with independent biological replicates, reporting mean ± SD .
- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines for preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
